molecular formula C17H17FN4O3S B2981863 3-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021120-15-9

3-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2981863
CAS No.: 1021120-15-9
M. Wt: 376.41
InChI Key: PBHFSRCQAVNSSP-UHFFFAOYSA-N
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Description

This compound is a fluorinated benzamide derivative featuring a pyridazine core modified with a thioether-linked morpholino-2-oxoethyl group. The 3-fluoro substitution on the benzamide may influence electronic properties and binding interactions with biological targets.

Properties

IUPAC Name

3-fluoro-N-[6-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3S/c18-13-3-1-2-12(10-13)17(24)19-14-4-5-15(21-20-14)26-11-16(23)22-6-8-25-9-7-22/h1-5,10H,6-9,11H2,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHFSRCQAVNSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyridazinyl intermediate, which is then coupled with the benzamide derivative. Key steps in the synthesis include:

    Formation of the Pyridazinyl Intermediate: This involves the reaction of appropriate starting materials under controlled conditions to form the pyridazinyl ring.

    Thioether Formation:

    Morpholino Group Addition: The morpholino group is introduced via amide bond formation, often using coupling reagents like EDCI or DCC.

    Final Coupling: The final step involves coupling the pyridazinyl intermediate with the benzamide derivative under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The fluorine atom on the benzamide ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC for amide bond formation.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation of the thioether linkage.

    Amines: From reduction of nitro groups.

    Substituted Benzamides: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

3-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interaction with biological targets and its potential as a drug candidate.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.

    Biological Studies: It is used to study enzyme inhibition, receptor binding, and other biological processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural elements—fluorinated benzamide, pyridazine, and sulfur-linked substituents—are shared with several derivatives documented in patents and synthetic studies. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Substituent on Pyridazine Thioether Molecular Formula Molecular Weight Key Features
Target Compound 2-morpholino-2-oxoethyl C₁₇H₁₇FN₄O₃S* ~388.4 Morpholino enhances solubility; fluorobenzamide may improve target affinity.
3-fluoro-N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide () 3-methylisoxazol-5-yl C₁₇H₁₄FN₅O₃S 387.4 Isoxazole introduces aromaticity; lower polarity vs. morpholino.
N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide () 2,4-dimethoxyphenyl C₂₁H₂₀FN₃O₄S 429.5 Methoxy groups increase lipophilicity; potential for π-π stacking.
5-fluoro-N-(6-methoxy-2-methylpyridin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () Methoxy-2-methylpyridinyl; trifluoropropyl C₂₅H₂₃F₄N₅O₃ 541.5 Trifluoropropyl may enhance metabolic stability; triazolopyridine adds rigidity.

*Estimated based on structural analysis.

Key Observations:
  • Morpholino vs. Isoxazole/Thiazole: The morpholino group in the target compound likely confers higher solubility compared to aromatic heterocycles (e.g., isoxazole in ), which are more lipophilic and may improve membrane permeability but reduce aqueous stability .
  • Fluorine Positioning : The 3-fluoro substitution on the benzamide is conserved across analogs (e.g., ), suggesting its role in electronic modulation or target engagement. In contrast, trifluoromethyl groups () offer greater steric bulk and electron-withdrawing effects .
  • Thioether Linkage : The sulfur bridge in the target compound and analogs (e.g., ) is critical for conformational flexibility and resistance to enzymatic cleavage compared to ether or amine linkages .

Pharmacological and Physicochemical Properties

While direct activity data for the target compound are unavailable, inferences can be drawn from structurally related compounds:

  • Therapeutic Potential: Benzamide derivatives with morpholino or thiazole substituents () are investigated for cancer and viral infections, likely due to kinase or protease inhibition. The target compound’s morpholino group may align with these applications .
  • Solubility and Bioavailability: Morpholino-containing compounds (e.g., Example 122 in ) exhibit improved solubility profiles compared to purely aromatic analogs, as seen in their use of polar solvents during synthesis (e.g., acetonitrile/ammonia in HPLC purification) .

Biological Activity

3-Fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C15_{15}H17_{17}F1_{1}N4_{4}O2_{2}S
  • Molecular Weight : 348.38 g/mol

The presence of a fluorine atom and a morpholino group suggests potential interactions with biological targets, particularly in the context of cancer therapy and metabolic regulation.

Research indicates that compounds with similar structures often act as inhibitors of critical signaling pathways involved in cell proliferation and survival. Specifically, this compound may inhibit the Hedgehog signaling pathway, which is implicated in various malignancies. The inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .

Anticancer Activity

Several studies have demonstrated the anticancer properties of related benzamide derivatives. For instance:

  • In Vitro Studies : Compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50_{50} values for these compounds were found to be lower than those for standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts, which can stabilize the drug-protein complex and enhance therapeutic efficacy .

Other Biological Activities

Apart from anticancer effects, there is emerging evidence regarding other biological activities:

  • Antimicrobial Activity : Some derivatives exhibit promising antimicrobial properties, potentially effective against bacterial strains resistant to conventional antibiotics .
  • Metabolic Regulation : The compound may also play a role in inhibiting key metabolic enzymes involved in cancer cell metabolism, further supporting its potential as an anticancer agent .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Clinical Trials : A clinical trial involving a related compound demonstrated a significant reduction in tumor size in patients with advanced solid tumors. The study reported a favorable safety profile alongside promising efficacy results .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC50_{50} Value (µM)Reference
Anticancer3-Fluoro-N-(6-thio-pyridazin derivative)<10
AntimicrobialBenzamide derivatives5-20
Metabolic InhibitionMAT2A inhibitorsIC50_{50} < 50

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 3-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide, and how can they be addressed methodologically?

  • Answer : The synthesis involves multi-step functionalization of the pyridazine and benzamide cores. Critical steps include:

  • Thioether formation : Coupling the pyridazine-thiol group with the morpholino-2-oxoethyl moiety requires controlled reaction conditions (e.g., inert atmosphere, anhydrous solvents) to avoid oxidation of the thiol group .
  • Fluorine incorporation : Selective fluorination at the benzamide position may necessitate protecting-group strategies to prevent side reactions at other reactive sites (e.g., morpholine nitrogen) .
  • Purification : Reverse-phase chromatography or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) can isolate the product from byproducts like unreacted morpholine derivatives .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Answer :

  • NMR : Assign 1H^1H, 13C^{13}C, and 19F^{19}F NMR signals by comparing with analogs (e.g., 3-fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide in ). Overlapping aromatic signals may require 2D techniques (COSY, HSQC) for resolution .
  • X-ray crystallography : Use SHELXL for single-crystal refinement to confirm bond lengths, angles, and spatial arrangement of the morpholino and pyridazine groups. Disorder in flexible moieties (e.g., morpholine ring) must be modeled with partial occupancy .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the pharmacokinetic properties and target binding of this compound?

  • Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with potential targets (e.g., kinases or GPCRs) by aligning the morpholino and benzamide groups with active-site residues. Validate with free-energy perturbation (FEP) calculations .
  • ADMET prediction : Tools like SwissADME can estimate solubility (LogP ~2.5–3.5) and metabolic stability, focusing on the fluorine atom’s resistance to cytochrome P450 oxidation .

Q. How does the morpholino-2-oxoethylthio substituent influence the compound’s biological activity compared to analogs with piperazine or thiomorpholine groups?

  • Answer :

  • Structure-activity relationship (SAR) : The morpholino group enhances water solubility via its oxygen atom while maintaining lipophilicity for membrane permeability. Replacements with piperazine (more basic) or thiomorpholine (less polar) alter binding kinetics to targets like phosphatases or proteases .
  • Experimental validation : Perform competitive binding assays (e.g., SPR or ITC) against reference compounds (e.g., PF-06465469 in ) to quantify affinity differences.

Q. What strategies can resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?

  • Answer :

  • Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., morpholine ring oxidation or glucuronidation) that may reduce efficacy in vivo .
  • Formulation optimization : Encapsulate the compound in PEGylated liposomes to improve bioavailability and reduce first-pass metabolism .

Methodological Notes

  • Synthesis Optimization : details a patent route for analogous pyridazine-benzamide compounds, emphasizing temperature control (<60°C) during thioether coupling to prevent decomposition.
  • Crystallographic Refinement : highlights SHELXL’s robustness in handling disorder in flexible substituents, critical for accurate electron density maps of the morpholino group.
  • Data Contradictions : Fluorine’s electronegativity may cause unexpected 1H^1H-NMR splitting patterns in aromatic regions; use 19F^{19}F-decoupled experiments to clarify .

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